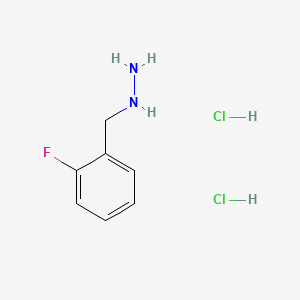

(2-Fluorobenzyl)hydrazine dihydrochloride

Vue d'ensemble

Description

“(2-Fluorobenzyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1349715-77-0 . It has a molecular weight of 213.08 and its IUPAC name is 1-(2-fluorobenzyl)hydrazine dihydrochloride . It is a solid substance and is not intended for human or veterinary use, but for research purposes.

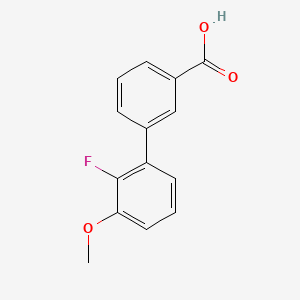

Molecular Structure Analysis

The InChI code for “(2-Fluorobenzyl)hydrazine dihydrochloride” is 1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H . The average mass is 213.080 Da and the monoisotopic mass is 212.028336 Da .Physical And Chemical Properties Analysis

“(2-Fluorobenzyl)hydrazine dihydrochloride” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Structural Characterization

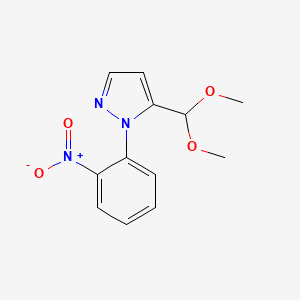

(2-Fluorobenzyl)hydrazine dihydrochloride is employed in the synthesis and structural characterization of various chemical compounds. It has been used in the condensation with aromatic aldehydes to produce corresponding hydrazones, which are then cyclized to create title compounds with significant yields. The structures of these compounds are confirmed through various spectroscopic methods (Sheng-ping, 2006). Similarly, its derivatives are involved in the synthesis of oxadiazole derivatives with potential antibacterial and anticancer properties (Bhat et al., 2004).

Molecular Sensing and Fluorescent Probing

This compound plays a crucial role in the development of advanced molecular sensing systems. It is used in the creation of fluorescent probes for hydrazine, a chemical with widespread industrial applications. The innovative sensing mechanisms allow for hydrazine to become fully traceable in various environments, with fast and intuitive fluorescence transformation, highlighting its potential in environmental monitoring and pollution control (Jung et al., 2019). Furthermore, derivatives of (2-Fluorobenzyl)hydrazine dihydrochloride are used in the synthesis of chemosensors for selective and sensitive detection of hydrazine in both gaseous and solution phases, indicating its importance in industrial safety and environmental health (Maji et al., 2016).

Polymer Synthesis and Material Science

The compound is instrumental in the field of material science, particularly in the synthesis of high-performance polymers. It is utilized in the synthesis of fluorinated phthalazinone monomers, which are then polymerized to create materials with excellent solubility and thermal properties. These polymers hold potential applications in engineering plastics and optical waveguides, showcasing the compound's contribution to the advancement of materials science and technology (Xiao et al., 2003).

Safety and Hazards

The safety information for “(2-Fluorobenzyl)hydrazine dihydrochloride” includes several hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on prevention, response, storage, and disposal.

Propriétés

IUPAC Name |

(2-fluorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBATVWHGJBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorobenzyl)hydrazine dihydrochloride | |

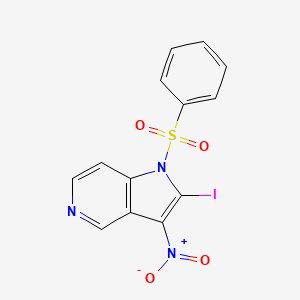

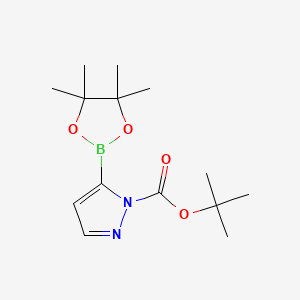

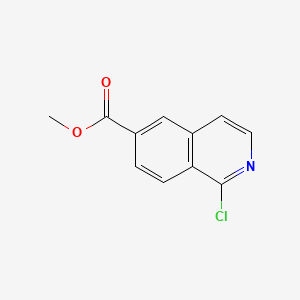

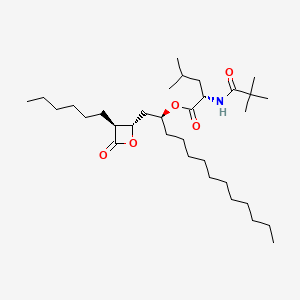

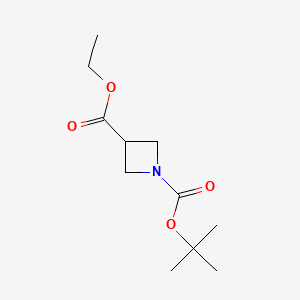

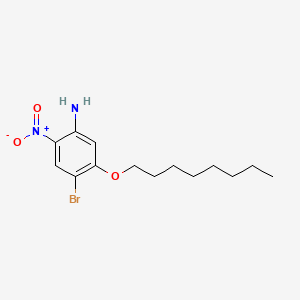

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoroimidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B581148.png)

![5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B581154.png)

![2-Oxazolidinone-4,4,5-d3, 5-(4-morpholinylmethyl-d2)-3-[[(5-nitro-2-furanyl)methylene]amino]-](/img/structure/B581164.png)